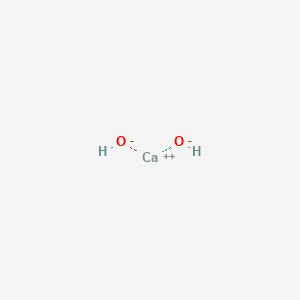
Methyl 2-amino-5-chlorobenzoate
Vue d'ensemble
Description
“Methyl 2-amino-5-chlorobenzoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as a useful pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “Methyl 2-amino-5-chlorobenzoate” involves the reaction of 2-amino-5-chloro-benzoic acid with thionyl chloride in methanol. The mixture is refluxed for 12 hours before cooling to room temperature. The residue is then dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 2-amino-5-chloro-benzoic acid methyl ester .Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-5-chlorobenzoate” is C8H8ClNO2 . The molecular weight is 185.61 . The crystal structure of this compound has been studied .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“Methyl 2-amino-5-chlorobenzoate” is a useful pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Inhibitor of STAT3 Signaling Pathway
One of the applications of “Methyl 2-amino-5-hydroxybenzoate” is in the synthesis of benzyloxyphenyl methylaminophenol derivatives, which act as inhibitors of the STAT3 signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis, and its dysregulation is implicated in a variety of human diseases, including cancer.
Modulator of Kainate Receptors
“Methyl 2-amino-5-hydroxybenzoate” can also be used in the synthesis of new oxazole [4,5- c ]quinolin-4-one derivatives . These derivatives can act as modulators of kainate receptors, a type of glutamate receptor that is involved in the regulation of neurotransmission in the nervous system.
Modulator of Potassium Channels
This compound can be used in the development of potassium channel modulators . Potassium channels play key roles in a wide variety of biological processes, including the regulation of the heartbeat, the modulation of neuronal signaling, and the secretion of insulin by the pancreas.
Inhibitor of Plasminogen Activator Inhibitor-1
Biochemical Reagent
“Methyl 2-amino-5-chlorobenzoate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various laboratory procedures and experiments, contributing to our understanding of biological processes and mechanisms.
Safety and Hazards
“Methyl 2-amino-5-chlorobenzoate” may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
Mécanisme D'action
Target of Action
Methyl 2-amino-5-chlorobenzoate is a biochemical reagent It’s known to affect the respiratory system .
Mode of Action
As a biochemical reagent, it’s likely to interact with its targets to induce a biological response .
Pharmacokinetics
The compound has a molecular weight of 18561, a PSA of 5232000, and a LogP of 229000 , which can influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical reagent, it’s used in life science related research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-5-chlorobenzoate. It’s recommended to avoid dust formation, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
methyl 2-amino-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVUURTQGBABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199992 | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-chlorobenzoate | |
CAS RN |
5202-89-1 | |
| Record name | Methyl 2-amino-5-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Methyl 2-amino-5-chlorobenzoate and how does it relate to its use in synthesis?
A: Methyl 2-amino-5-chlorobenzoate serves as a versatile building block in organic synthesis due to its structure. [] It contains a reactive amino group (-NH2) and an ester group (-COOCH3) which allows for various chemical transformations. [] For example, the amino group can undergo reactions like acylation or condensation, while the ester group can be hydrolyzed or reduced. [, ] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. []
Q2: Can you provide an example of how Methyl 2-amino-5-chlorobenzoate is used in the synthesis of a specific pharmaceutical intermediate?
A: Methyl 2-amino-5-chlorobenzoate plays a crucial role in synthesizing 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate for the drug tolvaptan. [] The synthesis involves several steps starting with sulfonylation of the amino group in Methyl 2-amino-5-chlorobenzoate, followed by N-alkylation and Dieckmann condensation. [] Subsequent decarboxylation and desulfonation then yield the desired benzazepine derivative. []
Q3: What insights does the crystal structure of Methyl 2-amino-5-chlorobenzoate provide about its intermolecular interactions?
A: Analysis of the crystal structure reveals that Methyl 2-amino-5-chlorobenzoate molecules are nearly planar and form chains along the b-axis through intermolecular N—H⋯O hydrogen bonds. [] Additionally, an intramolecular N—H⋯O hydrogen bond contributes to the formation of a six-membered ring within the molecule. [] These hydrogen bonding interactions influence the compound's packing arrangement in the solid state and can impact its physicochemical properties, such as melting point and solubility.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
